molecular formula C11H21ClN2O2S B6276383 tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride CAS No. 2763778-97-6

tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6276383
CAS No.: 2763778-97-6
M. Wt: 280.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride (TBAS) is a synthetic molecule that has been used in various scientific research applications. TBAS is a polar, water-soluble molecule with a molecular weight of 299.63 g/mol. It is a colorless, odorless, and non-toxic compound. TBAS has a melting point of 94-96°C and a boiling point of 248-250°C. It is insoluble in organic solvents and has a relatively low solubility in water.

Mechanism of Action

Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is believed to act as a proton donor, donating protons to molecules in the cell. This proton donation can alter the structure and function of proteins, carbohydrates, and nucleic acids. It can also affect the activity of enzymes and other proteins, as well as the expression of genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to reduce inflammation and to inhibit the growth of cancer cells. In addition, this compound has been shown to reduce oxidative stress, to reduce cholesterol levels, and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride in lab experiments has several advantages. It is relatively inexpensive, easy to synthesize, and non-toxic. In addition, it is a water-soluble compound, which makes it easy to use in aqueous solutions. However, this compound is also relatively insoluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride in scientific research. One potential direction is to use this compound to study the effects of environmental stressors on cell growth and metabolism. Another potential direction is to use this compound to study the structure and function of proteins, carbohydrates, and nucleic acids. Additionally, this compound could be used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs. Finally, this compound could be used to study the effects of oxidative stress, cholesterol levels, and glucose metabolism.

Synthesis Methods

Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride can be synthesized through a variety of methods, including the use of a nucleophilic substitution reaction. In this method, a tert-butyl azide is reacted with a sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated and purified by recrystallization.

Scientific Research Applications

Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, carbohydrates, and nucleic acids. It has also been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs. This compound has also been used to study the effects of environmental stressors on cell growth and metabolism.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate" ], "Reaction": [ "Add tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] }

2763778-97-6

Molecular Formula

C11H21ClN2O2S

Molecular Weight

280.8

Purity

95

Origin of Product

United States

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